3-Chloroisocoumarin

Serine Protease Inhibition Chemical Biology Enzyme Kinetics

3-Chloroisocoumarin (CAS 51050-54-5) is a critical tool for mechanistic enzymology and medicinal chemistry. Unlike unsubstituted isocoumarin, which shows negligible activity, it acts as a specific, stoichiometric serine protease inactivator requiring 1.2 equivalents for complete enzyme inactivation, enabling precise active site titration. It also serves as a versatile electrophilic scaffold in Pd-catalyzed Suzuki-Miyaura cross-coupling for 3-(het)aryl isocoumarin library synthesis. The 3-chloro group is essential; substituting with 3,4-dichloroisocoumarin creates a more potent, general inhibitor with distinct kinetic properties. Procuring the exact 3-chloro derivative is vital for protocol reproducibility.

Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
CAS No. 51050-54-5
Cat. No. B3053114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisocoumarin
CAS51050-54-5
Molecular FormulaC9H5ClO2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(OC2=O)Cl
InChIInChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
InChIKeyITVAVBDLYOFKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisocoumarin (CAS 51050-54-5): A Core Isocoumarin Scaffold for Serine Protease Research and Synthetic Chemistry


3-Chloroisocoumarin (CAS 51050-54-5), also known as 3-chloro-1H-isochromen-1-one, is a halogenated isocoumarin derivative with the molecular formula C9H5ClO2 . As a core member of the isocoumarin family, it features a fused benzene and α,β-unsaturated δ-lactone ring system, with a single chlorine atom at the C3 position . This compound serves as a fundamental building block in medicinal chemistry and chemical biology, primarily recognized for its role as a mechanism-based serine protease inhibitor and as a versatile electrophilic substrate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate diverse 3-substituted isocoumarin libraries [1][2].

Why 3-Chloroisocoumarin Cannot Be Casually Substituted in Protease and Synthetic Workflows


Within the isocoumarin class, the precise substitution pattern is the primary determinant of biochemical activity, reaction selectivity, and ultimate synthetic utility. The presence, position, and nature of halogen atoms and other substituents drastically alter a molecule's electrophilicity, enzyme binding affinity, and stability of the resulting acyl-enzyme complex [1]. For instance, simple isocoumarin without a 3-chloro group shows negligible protease inhibition, while the addition of a second chlorine atom (3,4-dichloroisocoumarin) creates a much more potent, general serine protease inhibitor with distinct selectivity and reactivation kinetics [2][3]. Consequently, substituting 3-chloroisocoumarin with an unsubstituted or differently substituted analog will lead to divergent, and often unpredictable, experimental outcomes, making it essential for researchers to procure the exact compound specified for their validated protocols.

Quantitative Differentiation of 3-Chloroisocoumarin vs. Key Isocoumarin Analogs


Serine Protease Inhibition: 3-Chloroisocoumarin Exhibits Moderate Potency, Distinct from the Potent, General Inhibitor 3,4-Dichloroisocoumarin

Direct comparative studies establish a clear activity hierarchy among isocoumarin analogs as serine protease inhibitors. The parent isocoumarin exhibits no inhibitory effect. 3-Chloroisocoumarin shows measurable but moderate inhibition, while 3,4-dichloroisocoumarin is a highly potent and general inhibitor [1]. Specifically, against human leukocyte elastase (HLE), 3,4-dichloroisocoumarin demonstrates a second-order inactivation rate constant (kobsd/[I]) of 8920 M⁻¹ s⁻¹, with a very slow reactivation rate (kdeacyl = 2 x 10⁻⁵ s⁻¹), making it a preferred tool for studies requiring rapid, stable enzyme inactivation [2]. In contrast, 3-chloroisocoumarin is 'much less effective' and its inhibition is more transient [1].

Serine Protease Inhibition Chemical Biology Enzyme Kinetics

Stoichiometric Inactivation of Chymotrypsin: 1.2 Equivalents of 3-Chloroisocoumarin Required for Complete Inactivation

A fundamental quantitative benchmark for 3-chloroisocoumarin's mechanism of action is its stoichiometry of enzyme inactivation. A study determined that complete inactivation of chymotrypsin Aγ requires 1.2 equivalents of the compound, a process accompanied by the release of approximately 1 equivalent of protons [1]. This stoichiometry is identical to that observed for the more potent analog, 3,4-dichloroisocoumarin, under the same conditions [1]. The data supports a shared mechanism of action involving acylation of the active site serine, and it provides a precise, experimentally validated value for researchers conducting active site titrations or mechanistic studies.

Enzyme Mechanism Active Site Titration Chymotrypsin

Synthetic Versatility: 3-Chloroisocoumarin as a Key Electrophile for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

In synthetic chemistry, the C3 chlorine atom of 3-chloroisocoumarin is not just a structural feature but a functional handle. Unlike many other isocoumarin derivatives, 3-chloroisocoumarin is a demonstrated and effective electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acid derivatives [1]. This reactivity has been exploited for the rapid synthesis of diverse 3-(het)aryl isocoumarin libraries for subsequent pharmacological evaluation [2]. This contrasts with 3,4-dichloroisocoumarin, which is less frequently used in such couplings due to the potential for multiple reaction sites or different reactivity profiles, highlighting the unique synthetic utility of the mono-chlorinated scaffold.

Organic Synthesis Cross-Coupling Library Generation

Commercial Purity Benchmark: 3-Chloroisocoumarin is Typically Supplied at a Minimum 95% Purity

A key procurement consideration is the defined purity level of the research material. According to a technical datasheet from a reputable vendor, 3-Chloroisocoumarin is supplied with a certified minimum purity of 95% . This specification provides a quantitative benchmark for researchers to ensure consistency in their experimental results. While no comparative purity data was found for other isocoumarin analogs from the same source, this establishes a clear and verifiable standard for procuring this specific compound.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 3-Chloroisocoumarin in Research and Development


Investigating Serine Protease Mechanisms via Stoichiometric Inactivation

Researchers studying the catalytic mechanism of chymotrypsin and related serine proteases can use 3-Chloroisocoumarin as a specific, stoichiometric inactivator. The well-characterized requirement of 1.2 equivalents for complete enzyme inactivation provides a quantitative tool for active site titration and mechanistic probing [1]. This application is directly supported by quantitative evidence from biochemical studies.

Medicinal Chemistry: Generating Diverse 3-Substituted Isocoumarin Libraries

Medicinal chemists involved in hit-to-lead optimization or SAR studies for targets like TNF-α or cancer cell lines can utilize 3-Chloroisocoumarin as a core scaffold. Its demonstrated reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient and parallel synthesis of diverse 3-(het)aryl isocoumarin analogs for subsequent biological screening [2]. This is a key differentiator from other isocoumarin analogs.

Differentiating Enzyme Selectivity Profiles within the Isocoumarin Class

For studies aiming to parse the specific inhibitory profiles of various proteases, 3-Chloroisocoumarin serves as an essential control or comparator. Its moderate and transient inhibition profile stands in stark contrast to the potent, general, and more stable inhibition exerted by 3,4-dichloroisocoumarin [3]. Using both compounds in parallel assays allows researchers to dissect enzyme specificity and inhibition kinetics, distinguishing between general and more selective inactivation mechanisms.

Technical Documentation Hub

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